molecular formula C9H11FN4O B1478711 (3-(1-(2-fluoroethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine CAS No. 2098082-43-8

(3-(1-(2-fluoroethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine

Cat. No.: B1478711
CAS No.: 2098082-43-8
M. Wt: 210.21 g/mol
InChI Key: AMQKIRRIAWKDCV-UHFFFAOYSA-N
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Description

(3-(1-(2-fluoroethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine is a novel 1,2,4-oxadiazole-based research compound designed for medicinal chemistry and drug discovery applications. The 1,2,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its versatility, metabolic stability, and role as a bioisostere for esters and amides, which aids in optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds . This particular molecule features a hybrid architecture, incorporating a 1,2,4-oxadiazole core linked to a pyrrole heterocycle. This structural motif is of significant interest for constructing hybrid pharmacophores aimed at multitarget therapies or enhancing binding affinity . The 2-fluoroethyl modification on the pyrrole nitrogen is a strategic functionalization that can influence the molecule's electronic properties, metabolic stability, and overall bioavailability, making it a valuable tool for structure-activity relationship (SAR) studies. Research into 1,2,4-oxadiazole derivatives has demonstrated a broad spectrum of biological activities, including potential as antimicrobial, anti-inflammatory, anticancer, and antiviral agents, as well as activities targeting the central nervous system . The presence of the methanamine group provides a handle for further chemical functionalization, allowing researchers to synthesize libraries of derivatives for high-throughput screening or to conjugate the molecule to other bioactive fragments or probes. This compound is supplied exclusively for research use in biological screening and hit-to-lead optimization campaigns.

Properties

IUPAC Name

[3-[1-(2-fluoroethyl)pyrrol-2-yl]-1,2,4-oxadiazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN4O/c10-3-5-14-4-1-2-7(14)9-12-8(6-11)15-13-9/h1-2,4H,3,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQKIRRIAWKDCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C2=NOC(=N2)CN)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(1-(2-fluoroethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine is a heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

1. Chemical Structure and Synthesis

The compound is characterized by a unique arrangement of functional groups, including a pyrrole ring and an oxadiazole moiety. The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. While specific synthetic pathways for this compound are not extensively documented, related derivatives have shown promising methodologies that can be adapted.

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its application in therapeutics. Preliminary studies on related compounds suggest several possible mechanisms:

  • Induction of Apoptosis : Similar compounds have been shown to activate caspases and disrupt mitochondrial membrane potential, leading to programmed cell death .
  • Inhibition of Key Enzymes : Some derivatives inhibit enzymes such as dihydrofolate reductase (DHFR), which is vital for DNA synthesis in rapidly dividing cells .

Case Study 1: Anticancer Activity

A study evaluating a series of pyrrole derivatives found that certain compounds induced significant cytotoxicity against cancer cell lines through apoptosis induction and cell cycle arrest. The most potent derivatives showed MIC values as low as 0.8 µg/mL against specific cancer types .

Case Study 2: Antibacterial Efficacy

Another investigation into related oxadiazole-containing compounds revealed antibacterial activities with MIC values ranging from 0.8 to 100 µg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings highlight the potential for developing new antibacterial agents based on this scaffold .

5. Data Summary Table

Property Value/Description
Chemical Formula C₁₁H₁₄F N₃O₂
Molecular Weight 225.25 g/mol
Anticancer Activity Induces apoptosis; effective against A549, MCF7
Antibacterial Activity MIC: 0.8 - 100 µg/mL against Gram-positive/negative bacteria
Mechanisms of Action Apoptosis induction; enzyme inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

Compound A : (3-(1-(2-Methoxyethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine
  • Key Difference : Methoxyethyl (CH2CH2OCH3) replaces fluoroethyl (CH2CH2F) on the pyrrole.
Compound B : (3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)methanamine (5a)
  • Key Difference : A 4-octylphenyl group replaces the fluorinated pyrrole.
  • Impact : The long alkyl chain enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. This compound demonstrated a 99% synthesis yield, suggesting robust synthetic accessibility .
Compound C : {[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride
  • Key Difference : A 4-fluorophenyl group replaces the pyrrole-fluoroethyl moiety.
  • Impact : The aromatic fluorophenyl group enables π-π stacking interactions, while the hydrochloride salt improves solubility. This compound is commercially available, indicating industrial relevance .

Substituent Variations on the Pyrrole Ring

Compound D : [3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride
  • Key Difference : A bromophenyl group replaces the pyrrole-fluoroethyl unit.
  • Impact: Bromine’s larger atomic radius introduces steric hindrance and higher molecular weight (349.56 g/mol vs.

Preparation Methods

Alkylation of Pyrrole Nitrogen with 2-Fluoroethyl Group

  • Starting from pyrrole or its 2-substituted derivatives, selective N-alkylation with 2-fluoroethyl bromide or a similar fluoroalkyl halide is performed.
  • The reaction is typically carried out in the presence of a strong base such as potassium tert-butoxide and phase transfer catalysts like tetrabutylammonium bromide in polar aprotic solvents such as dimethylformamide (DMF).
  • This method yields the 1-(2-fluoroethyl)-pyrrole derivative in moderate to high yields (e.g., 67–86%) as reported in analogous pyrrole alkylations.

Regioselective Functionalization of Pyrrole

  • Subsequent selective formylation at the 3-position of the pyrrole ring can be achieved via Friedel–Crafts type reactions using reagents like dichloromethyl methyl ether and Lewis acids (e.g., AlCl3) under controlled temperature and inert atmosphere.
  • This provides a formyl-pyrrole intermediate suitable for further ring formation.

Construction of the 1,2,4-Oxadiazole Ring

Cyclization via Amidoxime Intermediates

  • The 1,2,4-oxadiazole ring is commonly synthesized by cyclodehydration of amidoxime precursors derived from nitriles or esters.
  • For example, reacting a corresponding amidoxime with carboxylic acid derivatives or acid chlorides under dehydrating conditions (e.g., reflux in pyridine with acetyl chloride) yields the 1,2,4-oxadiazole core.
  • This step is crucial for forming the heterocyclic ring attached at the 3-position of the pyrrole.

Typical Reaction Conditions

  • Amidoximes are dissolved in pyridine, and acetyl chloride is added dropwise.
  • The mixture is refluxed for 2 hours or more, then quenched in cold aqueous potassium bisulfate solution.
  • The product is extracted with ethyl acetate, washed, dried over magnesium sulfate, and purified by evaporation under reduced pressure or recrystallization.

Purification and Isolation

  • After synthesis, the crude product is typically subjected to extraction with organic solvents (e.g., ethyl acetate), washing with water and brine, drying over anhydrous magnesium sulfate, and filtration.
  • Final purification is often achieved by vacuum distillation or recrystallization to yield the pure (3-(1-(2-fluoroethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield/Notes
1 N-Alkylation 2-fluoroethyl bromide, KtOBu, Bu4NBr, DMF 1-(2-fluoroethyl)-1H-pyrrole 67–86% yield
2 Friedel–Crafts formylation MeOCHCl2, AlCl3, MeNO2, CH2Cl2, 0°C, N2 3-formylpyrrole derivative Regioselective at pyrrole C-3
3 Amidoxime formation Hydroxylamine hydrochloride, K2CO3, EtOH, 50°C Amidoxime intermediate Mild conditions, 14 h
4 Cyclodehydration to oxadiazole Amidoxime + acid chloride, pyridine, reflux 1,2,4-oxadiazole ring fused to pyrrole 70–90% yield typical
5 Amination Ammonia or amine source, reduction or substitution Methanamine substitution at oxadiazole C-5 Conditions vary, purification needed
6 Purification Extraction, drying, filtration, recrystallization Pure target compound High purity required for applications

Research Findings and Considerations

  • The selective N-alkylation of pyrrole with 2-fluoroethyl groups requires careful control of base and solvent to avoid over-alkylation or side reactions.
  • Friedel–Crafts formylation on pyrrole rings is highly regioselective under controlled Lewis acid catalysis, enabling subsequent ring transformations.
  • The amidoxime cyclization to form 1,2,4-oxadiazoles is a well-established method, with reaction conditions optimized to maximize yield and purity.
  • Introduction of the methanamine group may require tailored reduction or substitution strategies depending on the precursor functionalities.
  • Purification steps are critical due to the sensitivity of fluorinated heterocycles and potential side products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(1-(2-fluoroethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 2
(3-(1-(2-fluoroethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine

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